molecular formula C12H16N2 B1246427 2-(3-Pyridyl)-1,4-ethanopiperidine CAS No. 91556-75-1

2-(3-Pyridyl)-1,4-ethanopiperidine

Cat. No. B1246427
CAS RN: 91556-75-1
M. Wt: 188.27 g/mol
InChI Key: YJYPZLAZNIGNRP-UHFFFAOYSA-N
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Description

The compound “2-(3-Pyridyl)-1,4-ethanopiperidine” seems to be a complex organic molecule. It likely contains a pyridyl group, which is a fragment of a pyridine ring, and an ethanopiperidine group, which is a type of piperidine .


Synthesis Analysis

While specific synthesis methods for “2-(3-Pyridyl)-1,4-ethanopiperidine” are not available, pyrrolidine derivatives, which are similar to piperidines, can be synthesized from different cyclic or acyclic precursors . Pyridine derivatives can also be synthesized through various methods, such as the addition of Grignard reagents to pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of “2-(3-Pyridyl)-1,4-ethanopiperidine” would likely be influenced by the properties of its constituent groups. Pyrrolidine rings, for example, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Pyridyl)-1,4-ethanopiperidine” would depend on its specific structure and functional groups. Pyrrolidine derivatives, for instance, can undergo various reactions depending on their substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Pyridyl)-1,4-ethanopiperidine” would be influenced by its molecular structure. For example, the presence of a pyridyl group could impact its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Fluorescent Labeling

  • 2-(3-Pyridyl)-1,4-ethanopiperidine derivatives have been synthesized for use in fluorescent labeling of amino acids and peptides. These derivatives facilitate the creation of N-terminal fluorescence-labeled peptides, providing valuable tools in biochemistry and molecular biology for studying protein structures and functions (Mega, Hamazume, & Ikenaka, 1988).

Development of Water-Soluble Complex Catalysts

  • The compound has been involved in the synthesis of bidentate and monodentate pyridyl phosphines. These phosphines are integral in developing water-soluble complex catalysts, which have significant implications in green chemistry and industrial catalysis (Bowen, Garner, Berners‐Price, Jenkins, & Sue, 1998).

Molecular Complexes and Supramolecular Chemistry

  • The compound plays a role in forming molecular complexes and cocrystals, contributing to the field of supramolecular chemistry. This includes studies on acid-pyridine hydrogen bonding in neutral and ionic complexes, which are essential for understanding molecular interactions and designing new materials (Bhogala & Nangia, 2003).

Radioprotection Research

  • Derivatives of 2-(3-Pyridyl)-1,4-ethanopiperidine have been evaluated as potential radioprotective agents. This research is crucial in developing treatments that protect against radiation exposure, which has applications in medical treatments and radiological defense (Barnes, Fatôme, Jones, & Murray, 1988).

Coordination Chemistry and Bioinorganic Studies

  • The compound is used in the synthesis of various metal complexes, including Copper(II) complexes. These studies contribute to coordination chemistry and have implications in fields like bioinorganic chemistry and materials science (Itoh, Nakazawa, Maeda, Kano, Mizutani, & Kodera, 2005).

Synthesis of Fused Polyheterocycles

  • It is instrumental in the chemoselective directed metallation of chloropyridine, leading to the synthesis of fused polyheterocycles. This synthesis is important in medicinal chemistry for the development of novel therapeutic agents (Trécourt, Marsais, Güngör, & Quéguiner, 1990).

Peptide Synthesis

  • 2-(3-Pyridyl)-1,4-ethanopiperidine derivatives are used in the preparation of 2-pyridyl esters for peptide synthesis. This application is crucial in the synthesis of peptides and proteins, which are fundamental in drug development and biological research (Dutta & Morley, 1971).

Anticancer Research

  • The compound has been incorporated into ruthenium(II) complexes studied for their anticancer properties. Understanding the interactions of these complexes with biological systems contributes to the development of new cancer treatments (Pierroz et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(3-Pyridyl)-1,4-ethanopiperidine”. For instance, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “2-(3-Pyridyl)-1,4-ethanopiperidine” would depend on its specific properties. Generally, handling of chemical substances requires precautions to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The future directions for research on “2-(3-Pyridyl)-1,4-ethanopiperidine” would depend on its potential applications. For instance, if it shows promise as a therapeutic agent, future research could focus on optimizing its properties for drug development .

properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10/h1-2,5,9-10,12H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPZLAZNIGNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436425
Record name 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91556-75-1
Record name 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91556-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RJR-2429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6T24QLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.1 mol, 3.9 g) was suspended in THF (200 mL) in a 50 mL flask at 0° C. (VI) (0.03 mol, 5.76 g) was added in small portions. After the addition, the reagents were refluxed under a nitrogen atmosphere for 12 hours, cooled to 0° C. followed by dropwise addition of water (3.8 mL) and NaOH (3.9 mL of a 15% aqueous solution). After stirring for 30 minutes, water (12 mL) was added to the reaction mixture followed by additional stirring for 30 minutes. The reaction mixture was filtered, and hot THF was used for additional washings of the precipitate. The filtrate obtained was dried over anhydrous potassium carbonate and filtered again. Removal of THF on a rotary evaporator yielded (VII) as a colorless oil (5.1 g). Distillation at 0.3 mm Hg yielded (VII) (2.75 g) as a clear oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Q & A

Q1: How does RJR-2429 interact with nAChRs, and what are the downstream effects?

A1: RJR-2429 acts as a selective agonist at certain nAChR subtypes. It demonstrates high potency in activating human muscle nAChRs, leading to muscle contraction []. It exhibits a markedly lower potency at nAChRs in the PC12 cell line, suggesting subtype selectivity []. This selectivity is further evidenced by its potent inhibition of nicotine-stimulated ion flux in rat thalamic synaptosomes, indicating an antagonistic effect at this particular nAChR subtype []. Additionally, RJR-2429 acts as a partial agonist at nAChRs involved in dopamine release from rat synaptosomal preparations []. These findings highlight its complex pharmacological profile with varying effects depending on the nAChR subtype.

Q2: How does the structure of RJR-2429 relate to its activity at different nAChR subtypes?

A2: Research suggests that modifications to the core structure of RJR-2429 can significantly impact its affinity and selectivity for different nAChR subtypes []. For example, expanding the bicyclic ring system to form 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane results in increased selectivity for the muscle (α1βγδ) nAChR subtype []. This highlights the importance of structural features in determining the pharmacological profile of RJR-2429 and its analogs. Further investigation into structure-activity relationships could lead to the development of more selective ligands targeting specific nAChR subtypes for therapeutic purposes.

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